![molecular formula C20H14N2O B2535240 N-(naphthalen-1-yl)quinoline-2-carboxamide CAS No. 298193-67-6](/img/structure/B2535240.png)
N-(naphthalen-1-yl)quinoline-2-carboxamide
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Description
“N-(naphthalen-1-yl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C20H14N2O . It is a type of quinoline derivative .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves the use of nitrogen-containing bicyclic compounds . The chemical structure of these derivatives is usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline moiety attached to a naphthalene ring via a carboxamide linkage .Scientific Research Applications
Inhibition of Photosynthetic Electron Transport and Antimycobacterial Activity
N-(naphthalen-1-yl)quinoline-2-carboxamide and its derivatives have been explored for their potential in inhibiting photosynthetic electron transport in spinach chloroplasts. Additionally, these compounds have shown promising antimycobacterial activities. For instance, certain substituted quinoline-2-carboxamides demonstrated significant activity against various mycobacterial species, with some compounds exhibiting higher activity against M. tuberculosis than standard drugs like isoniazid or pyrazinamide. Furthermore, the most potent compounds in this category exhibited minimal toxicity against human cell lines (Goněc et al., 2012).
Influence on Supramolecular Assembly and Coordination Geometry
This compound and its isosteres have been used to understand the influence of π-π stacking interactions on supramolecular assembly and coordination geometry in mercury coordination compounds. The study revealed that introducing a nitrogen heteroatom in the aromatic system affects π-π interactions and crystal packing of these compounds. This finding highlights the importance of π-π stacking interactions in determining the structural assembly and coordination geometry of the compounds (Khavasi & Mir Mohammad Sadegh, 2015).
Antiherpes Activities
Naphthalene carboxamide, a close relative of this compound, has been identified as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Further structural modifications, such as substituting a quinoline ring for naphthalene, have led to the discovery of a new class of antiviral agents. These agents have shown potent inhibition of HCMV, herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases, among others (Oien et al., 2002).
Antitubercular and Anticancer Properties
Studies have also investigated the antitubercular properties of metal complexes involving this compound derivatives. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis strains. Interestingly, some compounds demonstrated better activity compared to standard drugs, and their cytotoxicity was also evaluated in human cell lines (Hegde et al., 2021).
properties
IUPAC Name |
N-naphthalen-1-ylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20(19-13-12-15-7-2-4-10-17(15)21-19)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQWJMVVLFRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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